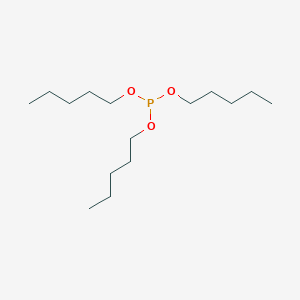
Tripentyl phosphite
Übersicht
Beschreibung
Tripentyl phosphite is an organophosphorus compound . It consists of a phosphorus atom bonded to three phenyl groups . It serves as a versatile reagent in the synthesis of phosphorus ligands .
Synthesis Analysis
A novel method for the synthesis of triphenyl phosphite and its derivatives has been developed in continuous flow . With a total residence time of 20 s, the target product was prepared in a microreactor, and the reaction time was significantly shortened compared with standard single batch reaction conditions . The reactants could be employed in a stoichiometric ratio, making the reaction more efficient, economical, and environmentally friendly .
Molecular Structure Analysis
The molecular formula of Tripentyl phosphite is C15H33O3P . It has a molecular weight of 292.39 g/mol . The InChI string is InChI=1S/C15H33O3P/c1-4-7-10-13-16-19 (17-14-11-8-5-2)18-15-12-9-6-3/h4-15H2,1-3H3 .
Chemical Reactions Analysis
Triphenyl phosphite reacts with aldehydes and ketones to form phosphonates . It also serves as a source of P3+ that is less electrophilic than phosphorus trichloride . It can also act as a catalyst in the intermolecular addition reactions of sulfonamides to alkenes and conjugated dienes .
Physical And Chemical Properties Analysis
Tripentyl phosphite has a molecular weight of 292.39 g/mol . It has a XLogP3-AA of 5.5, indicating its lipophilicity . It has a hydrogen bond donor count of 0 and a hydrogen bond acceptor count of 3 . It has a rotatable bond count of 15 . Its topological polar surface area is 27.7 Ų . It has a heavy atom count of 19 .
Wissenschaftliche Forschungsanwendungen
Convulsive Action in Experimental Epilepsy
- Application : Tripentyl phosphite has been explored as a convulsive agent in experimental epilepsy studies due to its ease of synthesis and ability to be made radioactive, aiding in tracer studies. However, its use was eventually discontinued because its convulsant effects were attributed to its phenol fraction, which acts at the spinal cord level (Aird, Cohn, & Weiss, 1940).
Agricultural Uses
- Application : Tripentyl phosphite has been investigated as a fungicide for controlling pecan scab, caused by Fusicladium effusum. It's compared with the protectant fungicide triphenyltin hydroxide and shown to provide control of pecan scab on both foliage and fruit early in the growing season (Bock, Brenneman, Hotchkiss, & Wood, 2012).
Electrochemical Applications
- Application : In lithium-ion batteries, Tripentyl phosphite has been investigated as an electrolyte additive to improve the cyclic stability of lithium-rich layered oxide cathodes. The capacity retention of these cathodes was significantly improved, especially at elevated temperatures, by incorporating Tripentyl phosphite (Zhou et al., 2016).
Neurotoxicity Studies
- Application : The neurotoxic effects of Tripentyl phosphite have been studied in chickens, revealing age-specific susceptibility related to differing levels of metabolic activity in the liver. These studies are crucial in understanding the neurotoxicity mechanisms of similar compounds (Katoh, Konno, Yamauchi, & Fukushima, 1990).
Flame Retardancy in Batteries
- Application : Tripentyl phosphite has been used as a flame retardant in rechargeable lithium batteries with sulfur composite cathodes. It enhances the thermal stability of the electrolyte and improves the electrochemical performance of the batteries (Jia et al., 2014).
Organic Chemistry
- Application : In organic chemistry, Tripentyl phosphite has been used in the palladium-catalyzed substitution reactions of allylic alcohols, demonstrating its utility in facilitating efficient dehydrative etherification (Kayaki, Koda, & Ikariya, 2004).
Plant Disease Management
- Application : Tripentyl phosphite has been applied in agriculture for plant disease management. Its use in controlling pathogens such as Phytophthora infestans in potato plants has been studied, indicating its role in priming plant defense responses (Machinandiarena et al., 2012).
Safety And Hazards
Tripentyl phosphite reacts with water and is an irritant to the skin, eyes, and respiratory tract . It may cause skin sensitization, and high concentrations may cause nervous system effects . It is harmful if swallowed . It causes skin irritation and serious eye irritation . It may cause an allergic skin reaction .
Zukünftige Richtungen
A novel method for the synthesis of triphenyl phosphite and its derivatives has been developed in continuous flow . This method provides many advantages such as simplified operation, the use of a theoretical dosage of PCl3, and short reaction time . This method shows high potential and versatility for future research and applications .
Eigenschaften
IUPAC Name |
tripentyl phosphite | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H33O3P/c1-4-7-10-13-16-19(17-14-11-8-5-2)18-15-12-9-6-3/h4-15H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVWUIWZKLYGDNJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOP(OCCCCC)OCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H33O3P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60546979 | |
| Record name | Tripentyl phosphite | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60546979 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tripentyl phosphite | |
CAS RN |
1990-22-3 | |
| Record name | Phosphorous acid, tripentyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1990-22-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tripentyl phosphite | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60546979 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Phosphorous acid, tripentyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.116.512 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



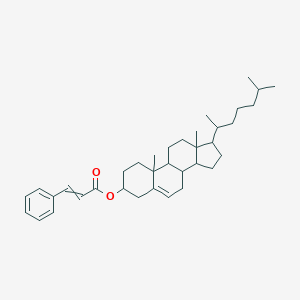




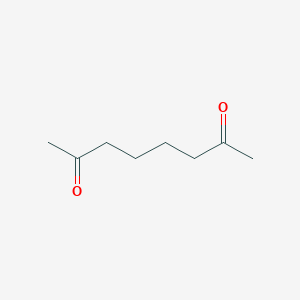
![7-Bromo-3-hydroxy-N-[3-(morpholin-4-YL)propyl]naphthalene-2-carboxamide](/img/structure/B167703.png)
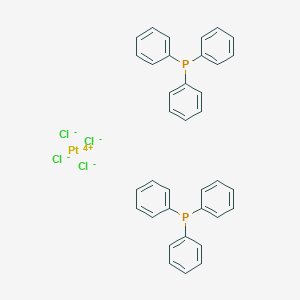
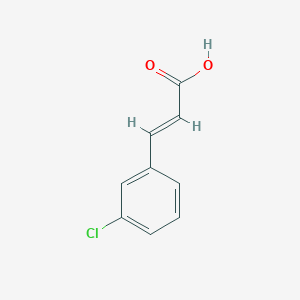
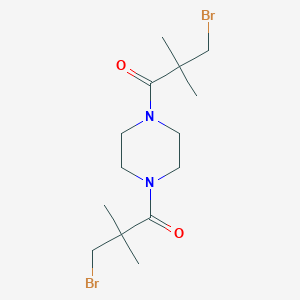
![(6S,8S,9S,10R,13S,14S,16R,17S)-17-acetyl-6-fluoro-10,13,16-trimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B167708.png)
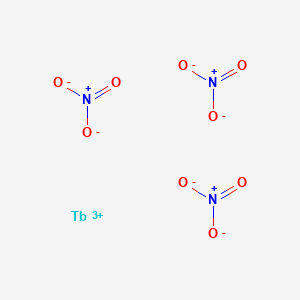
![4-Chloro-5-methyl-7H-pyrrolo[2,3-D]pyrimidine](/img/structure/B167712.png)
